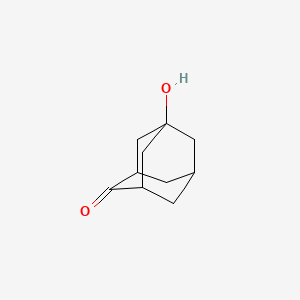

Idramantone

Description

used in the treatment of pulmonary tuberculosis patients

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBDEVBNMSLVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046581 | |

| Record name | Idramantone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-14-0 | |

| Record name | 5-Hydroxy-2-adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idramantone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idramantone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Idramantone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDRAMANTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity Screening of Kemantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemantane, also known as 5-Hydroxy-2-adamantanone or Idramantone, is a derivative of adamantane, a rigid tricyclic hydrocarbon. Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties, including lipophilicity, steric bulk, and metabolic stability, which can confer favorable pharmacokinetic and pharmacodynamic properties. Kemantane has been primarily identified as an immunostimulatory agent, with evidence suggesting a specific effect on T-helper cells. Furthermore, the broader class of adamantane derivatives has been explored for a range of biological activities, most notably antiviral effects against influenza A.

This technical guide provides a comprehensive overview of the biological activity screening of kemantane. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the immunomodulatory and potential antiviral properties of this compound. The guide details experimental protocols, presents a framework for data analysis, and visualizes key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

The primary biological activity attributed to kemantane is its role as an immunostimulant. The lipophilic and rigid cage-like structure of the adamantane core is believed to be a key contributor to the biological activities of its derivatives.

Immunostimulatory Activity

The immunostimulatory effects of kemantane appear to be targeted toward the adaptive immune system, specifically T-lymphocytes.

-

Mechanism of Action: Available research indicates that kemantane selectively enhances the activity of T-helper (CD4+) cells. One study reported that kemantane, at doses ranging from 0.2 to 200 mg/kg, stimulated the activity of T-helpers by 1.5- to 2-fold.[1] Crucially, this study also noted that kemantane did not have a discernible effect on the functional activity, induction, or accumulation of T-suppressor (a subset of CD8+) cells.[1] This selective activity suggests a mechanism that may involve the modulation of signaling pathways specific to T-helper cell activation and proliferation, potentially leading to a more robust and targeted immune response. The precise molecular targets and signaling cascades involved are still under investigation.

Potential Antiviral Activity

While direct evidence for kemantane's antiviral activity is limited in the readily available literature, many adamantane derivatives are well-known for their antiviral properties, particularly against the influenza A virus. The mechanism for these derivatives often involves the inhibition of the M2 proton ion channel, which is crucial for viral uncoating and replication within the host cell. Given its structural similarity to other antiviral adamantanes, it is plausible that kemantane could exhibit similar activities.

Data Presentation: Quantitative Biological Activity

A systematic biological activity screening of kemantane would generate a range of quantitative data. The following tables provide a template for summarizing such data for clear comparison and analysis.

Table 1: Immunostimulatory Activity of Kemantane

| Assay Type | Cell Line/System | Parameter Measured | Kemantane (EC₅₀/Effective Concentration) | Positive Control |

| T-Helper Cell Proliferation | Human/Murine CD4+ T-cells | EC₅₀ (µM) | Data to be determined | Phytohaemagglutinin (PHA) |

| Cytokine Secretion (IL-2) | Activated CD4+ T-cells | EC₅₀ (µM) | Data to be determined | Phorbol 12-myristate 13-acetate (PMA)/Ionomycin |

| Cytokine Secretion (IFN-γ) | Activated CD4+ T-cells | EC₅₀ (µM) | Data to be determined | PMA/Ionomycin |

| NK Cell Cytotoxicity | NK cells co-cultured with target cells | % Lysis at various concentrations | Data to be determined | IL-2 stimulated NK cells |

Table 2: Antiviral Activity of Kemantane

| Virus Strain | Cell Line | Assay Type | Kemantane (IC₅₀/EC₅₀) | Positive Control |

| Influenza A (e.g., H1N1) | MDCK | Plaque Reduction Assay | EC₅₀ (µM) | Amantadine/Rimantadine |

| Influenza A (e.g., H3N2) | MDCK | Plaque Reduction Assay | EC₅₀ (µM) | Amantadine/Rimantadine |

| Respiratory Syncytial Virus | HEp-2 | Cytopathic Effect (CPE) Inhibition | IC₅₀ (µM) | Ribavirin |

Table 3: Cytotoxicity Profile of Kemantane

| Cell Line | Assay Type | Kemantane (CC₅₀) |

| MDCK | MTT Assay | Data to be determined |

| Human PBMCs | MTT Assay | Data to be determined |

| HEp-2 | MTT Assay | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of kemantane.

In Vitro T-Helper Cell Activation and Proliferation Assay

This assay assesses the ability of kemantane to stimulate the proliferation of T-helper cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T-Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies

-

Kemantane stock solution (in DMSO or other suitable solvent)

-

96-well U-bottom plates

-

Flow cytometer

-

-

Procedure:

-

Isolate CD4+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit.

-

Label the isolated CD4+ T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C. This provides the primary T-cell receptor (TCR) stimulation signal.

-

Wash the plate to remove unbound antibody.

-

Seed the CFSE-labeled CD4+ T-cells into the wells at a density of 1-2 x 10⁵ cells/well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide the co-stimulatory signal.

-

Add serial dilutions of kemantane to the wells. Include a vehicle control (solvent only) and a positive control (e.g., a higher concentration of anti-CD28 or a known mitogen like PHA).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. Gate on the live, single-cell population and measure the dilution of CFSE fluorescence.

-

-

Data Analysis:

-

The percentage of proliferated cells is determined by the proportion of cells that have undergone one or more divisions (i.e., show reduced CFSE intensity).

-

Calculate the EC₅₀ value, which is the concentration of kemantane that induces 50% of the maximal proliferative response.

-

Cytokine Secretion Assay (ELISA/Multiplex)

This assay quantifies the production of key cytokines by T-cells in response to kemantane.

-

Materials:

-

Supernatants from the T-cell proliferation assay (or a separately conducted stimulation experiment).

-

ELISA or multiplex bead-based assay kits for key cytokines (e.g., IL-2, IFN-γ, TNF-α).

-

Microplate reader capable of detecting the specific assay signal (colorimetric, chemiluminescent, or fluorescent).

-

-

Procedure:

-

Following the stimulation of CD4+ T-cells as described in the proliferation assay, centrifuge the 96-well plate and carefully collect the culture supernatants.

-

Perform the ELISA or multiplex assay according to the manufacturer's instructions. This typically involves:

-

Addition of supernatants and standards to antibody-coated wells or beads.

-

Incubation to allow cytokine binding.

-

Washing steps to remove unbound material.

-

Addition of a detection antibody, followed by a substrate to generate a measurable signal.

-

-

Read the plate on the appropriate microplate reader.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

-

Plot the cytokine concentration against the kemantane concentration to determine the dose-response relationship.

-

Antiviral Plaque Reduction Assay

This assay determines the ability of kemantane to inhibit the replication of a virus, such as influenza A.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A virus stock of a known titer.

-

Minimum Essential Medium (MEM) or DMEM.

-

Trypsin-TPCK for viral activation.

-

Kemantane stock solution.

-

Agarose or methylcellulose overlay medium.

-

Crystal violet staining solution.

-

6-well or 12-well plates.

-

-

Procedure:

-

Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the influenza A virus in serum-free medium containing trypsin-TPCK.

-

Prepare serial dilutions of kemantane in serum-free medium.

-

Pre-incubate the virus dilutions with the kemantane dilutions for 1 hour at 37°C.

-

Infect the MDCK cell monolayers with the virus-kemantane mixtures.

-

After a 1-hour adsorption period, remove the inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentration of kemantane.

-

Incubate for 2-3 days until viral plaques (zones of cell death) are visible.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each kemantane concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value, which is the concentration of kemantane that reduces the number of plaques by 50%.

-

Cytotoxicity Assay (MTT Assay)

This assay is essential to ensure that any observed biological activity is not due to general toxicity to the host cells.

-

Materials:

-

The same cell lines used in the activity assays (e.g., MDCK, PBMCs).

-

Culture medium.

-

Kemantane stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well flat-bottom plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of kemantane to the wells. Include a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

-

Incubate for a period equivalent to the duration of the activity assays (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each kemantane concentration relative to the vehicle control.

-

Determine the CC₅₀ value, which is the concentration of kemantane that reduces cell viability by 50%.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks for understanding and screening the biological activity of kemantane.

Caption: Experimental workflow for screening the biological activity of kemantane.

Caption: Hypothesized T-helper cell activation pathway modulated by kemantane.

Conclusion

Kemantane presents an interesting profile as an immunostimulatory agent with a selective effect on T-helper cells. This technical guide provides a foundational framework for the comprehensive biological activity screening of kemantane, encompassing both its known immunomodulatory properties and its potential as an antiviral agent. The detailed experimental protocols and data presentation structures are intended to facilitate standardized and comparable research efforts. Further investigation into the precise molecular mechanisms of kemantane is warranted to fully elucidate its therapeutic potential and to guide the development of novel adamantane-based immunomodulators and antivirals. The provided visualizations offer a conceptual map for these future research endeavors.

References

Idramantone: An In-depth Technical Guide on its Immunostimulatory Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the publicly available scientific information regarding Idramantone (also known as Kemantane). It is important to note that research on this compound is limited, and detailed mechanistic data, extensive quantitative results, and specific experimental protocols are not widely available in the public domain. This guide provides a comprehensive overview of the existing knowledge and highlights areas where information is lacking.

Executive Summary

This compound (Kemantane, 5-hydroxyadamantan-2-one) is an experimental immunostimulant belonging to the adamantane group of compounds. First described in 1968, it was investigated for its ability to modulate the immune system but was never commercially marketed. The available literature, primarily from the 1990s, indicates that this compound acts as a stimulant for lymphocytes and antibody production in animal models, while also exhibiting T-cell suppressor effects. Pharmacokinetic studies have been conducted in animals and humans, revealing rapid metabolism. However, a detailed understanding of its molecular mechanism of action, including the specific signaling pathways it modulates, remains largely unelucidated in published research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-hydroxyadamantan-2-one |

| Synonyms | This compound, Kemantane, 5-Hydroxy-2-adamantanone |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molar Mass | 166.22 g/mol |

| CAS Number | 20098-14-0 |

Known Immunomodulatory Effects

Based on the limited available research, the immunostimulatory and immunomodulatory effects of this compound are broadly described as follows:

-

Lymphocyte and Antibody Stimulation: Early studies in mice indicated that this compound can stimulate lymphocytes and enhance antibody production. This suggests a potential role in augmenting humoral immunity. The specific lymphocyte subsets affected and the magnitude of this stimulation have not been extensively quantified in publicly accessible literature.

-

T-Cell Suppression: Paradoxically, this compound has also been described as a T-cell suppressor. This dual functionality suggests a complex, context-dependent mechanism of action that may involve the differential regulation of T-cell subsets, such as T-helper and T-suppressor cells. The precise nature of this T-cell modulation is not well-defined.

Pharmacokinetics

Pharmacokinetic studies of this compound (referred to as Kemantane in these studies) were conducted in the early 1990s. The key findings are summarized below.

| Parameter | Finding | Species |

| Metabolism | Undergoes rapid biotransformation after oral administration. A pronounced "first-pass" effect through the liver was observed. | Rats, Humans[1][2] |

| Active Metabolite | The major active metabolite is reported to be adamantane-1,4-diol. The kinetics of this metabolite were used to evaluate the drug's behavior. | Rats, Rabbits, Humans[3] |

| Distribution | The parent compound and its metabolites are rapidly distributed from the blood to various organs. | Rats[2] |

| Elimination | The drug is primarily eliminated from the body in the form of its metabolites. | Rats[2] |

| Interspecies Differences | Significant differences in the pharmacokinetics of this compound and its active metabolite were observed between rats, rabbits, and humans. | Rats, Rabbits, Humans |

Postulated Mechanism of Action (General Framework)

Due to the lack of specific studies on this compound's signaling pathways, a definitive mechanism of action cannot be provided. However, based on the general understanding of immunostimulants, several pathways could be hypothetically involved. It is crucial to emphasize that the following are generalized representations and have not been specifically demonstrated for this compound.

A common mechanism for immunostimulatory compounds involves the activation of pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs). Activation of these pathways typically leads to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune response.

Potential (Hypothetical) Signaling Pathways

The diagrams below illustrate generalized signaling pathways for TLR and RLR activation, which are common mechanisms for immunostimulants. These are not confirmed pathways for this compound.

Caption: Hypothetical Toll-like Receptor (TLR) signaling pathway activation.

Caption: Hypothetical RIG-I-like Receptor (RLR) signaling pathway activation.

Experimental Protocols: A Methodological Gap

A critical review of the existing literature reveals a significant lack of detailed experimental protocols for studying the immunostimulatory effects of this compound. While early studies mention the use of animal models (mice), the specific methodologies for assessing lymphocyte stimulation, antibody production, and T-cell suppression are not described in detail.

For researchers interested in investigating this compound or similar adamantane derivatives, a general approach would involve a combination of in vitro and in vivo assays.

General Experimental Workflow (Hypothetical)

The following diagram outlines a general workflow that could be employed to characterize the immunostimulatory properties of a compound like this compound.

Caption: General experimental workflow for characterizing an immunostimulant.

Quantitative Data: A Call for Further Research

There is a notable absence of publicly available quantitative data on the immunostimulatory effects of this compound. To construct a comprehensive understanding of its potency and efficacy, future research would need to generate data in the following areas, presented here as templates for such studies:

Table 7.1: In Vitro Lymphocyte Proliferation

| Concentration of this compound (µM) | Proliferation Index (Stimulated vs. Control) |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Data not available |

| 100 | Data not available |

Table 7.2: In Vitro Cytokine Production by PBMCs

| Cytokine | This compound (10 µM) Concentration (pg/mL) | Control Concentration (pg/mL) | Fold Change |

| TNF-α | Data not available | Data not available | Data not available |

| IL-6 | Data not available | Data not available | Data not available |

| IFN-γ | Data not available | Data not available | Data not available |

| IL-10 | Data not available | Data not available | Data not available |

Table 7.3: In Vivo Antibody Titer Enhancement

| Treatment Group | Antigen-Specific IgG Titer (Mean ± SD) |

| Vehicle Control + Antigen | Data not available |

| This compound (mg/kg) + Antigen | Data not available |

Conclusion and Future Directions

This compound is an adamantane derivative with described, albeit poorly characterized, immunostimulatory properties. The existing literature establishes its identity and provides a high-level overview of its effects on the immune system and its pharmacokinetic profile. However, there is a significant lack of in-depth research into its mechanism of action.

To advance the understanding of this compound as an immunostimulant, future research should focus on:

-

Elucidating the Molecular Target(s): Identifying the specific receptors or cellular components with which this compound interacts is paramount.

-

Mapping the Signaling Pathways: Delineating the intracellular signaling cascades activated by this compound will provide a mechanistic basis for its observed effects.

-

Comprehensive Cytokine Profiling: A thorough analysis of the cytokines and chemokines induced by this compound in various immune cell types is needed.

-

Dose-Response Studies: Quantitative in vitro and in vivo studies are required to establish the potency and therapeutic window of this compound.

-

Clarifying the Dual Role: Investigating the seemingly contradictory roles as a lymphocyte/antibody stimulant and a T-cell suppressor is essential to understand its immunomodulatory profile.

Without such dedicated research, this compound will remain a compound of historical interest with an undefined mechanism of action. The templates and hypothetical frameworks provided in this document are intended to serve as a guide for such future investigations.

References

Idramantone: A Technical Guide to its Discovery, History, and Immunomodulatory Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idramantone, also known as kemantane or 5-hydroxyadamantan-2-one, is an experimental immunostimulatory agent belonging to the adamantane class of compounds. First described in 1968, it has been noted for its dual-action immunomodulatory properties, reportedly acting as a stimulant for lymphocytes and antibody production, while simultaneously exhibiting T-cell suppressor activity. Despite its early discovery, this compound was never commercialized, and detailed public data on its quantitative effects and specific mechanisms of action remain limited. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its discovery, history, synthesis, and known immunological and pharmacokinetic properties. This document aims to serve as a foundational resource for researchers interested in the further investigation of this unique adamantane derivative.

Introduction and History

This compound emerged from the exploration of adamantane derivatives for therapeutic applications, a field that gained significant traction following the discovery of the antiviral properties of amantadine in the 1960s. The rigid, lipophilic cage-like structure of the adamantane nucleus imparts unique physicochemical properties to its derivatives, influencing their biological activity and pharmacokinetic profiles.

This compound was first documented in scientific literature in 1968.[1] It was investigated primarily in the Soviet Union as a potential immunomodulating agent. Its unique profile as both an immunostimulant and a T-cell suppressor suggested potential applications in various conditions requiring immune modulation. However, for reasons not fully elucidated in publicly available records, it did not progress to widespread clinical use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxyadamantan-2-one | [1] |

| Synonyms | Kemantane, Kemantan, 5-Hydroxy-2-adamantanone | [1] |

| Chemical Formula | C₁₀H₁₄O₂ | [1] |

| Molar Mass | 166.22 g/mol | [1] |

| CAS Number | 20098-14-0 | |

| Appearance | White crystalline solid | |

| Melting Point | >300 °C |

Synthesis of this compound

A potential synthetic route is outlined below:

Caption: General synthesis pathway for this compound.

A biocatalytic approach for the synthesis of 5-hydroxy-2-adamantanone from 2-adamantanone has also been investigated, highlighting the potential for more specific and efficient production methods.

Immunomodulatory Activity

This compound is described as having a dual effect on the immune system: stimulating lymphocyte and antibody production while also suppressing T-cell activity. The precise molecular mechanisms and signaling pathways underlying these effects have not been fully elucidated in the available literature.

Lymphocyte and Antibody Stimulation

This compound has been reported to act as a lymphocyte and antibody stimulant in mice. This suggests that it may enhance humoral immunity. The proposed mechanism involves the activation and proliferation of B-lymphocytes, leading to increased immunoglobulin synthesis.

Caption: Proposed pathway for this compound-induced antibody production.

T-Cell Suppression

In addition to its stimulatory effects, this compound is also described as a T-cell suppressor. This suggests a potential role in modulating cell-mediated immunity and inflammatory responses. The specific subset of T-cells affected and the signaling pathways involved in this suppression are not well-defined.

Caption: Proposed mechanism of T-cell suppression by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available in the public domain. However, based on standard immunological assays, the following protocols represent how the effects of this compound on lymphocyte proliferation and antibody production could be assessed.

Lymphocyte Proliferation Assay

This assay would be used to quantify the stimulatory effect of this compound on lymphocytes.

Objective: To determine the dose-dependent effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well flat-bottom cell culture plates

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

-

Phytohemagglutinin (PHA) as a positive control

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in RPMI-1640 to the respective wells in triplicate.

-

Include a negative control (medium only) and a positive control (PHA, 5 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the Stimulation Index (SI) = (mean cpm of stimulated cells) / (mean cpm of unstimulated cells).

Caption: Workflow for a lymphocyte proliferation assay.

In Vitro Antibody Production Assay

This assay would be used to measure the effect of this compound on immunoglobulin synthesis by B-cells.

Objective: To quantify the effect of this compound on the production of immunoglobulins (IgM, IgG) by PBMCs.

Materials:

-

This compound

-

PBMCs isolated as described above

-

RPMI-1640 medium with supplements

-

Pokeweed mitogen (PWM) as a polyclonal B-cell activator

-

ELISA plates and reagents for human IgM and IgG quantification

Protocol:

-

Isolate and prepare PBMCs as described in the lymphocyte proliferation assay.

-

Culture 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium in 24-well plates.

-

Add varying concentrations of this compound to the cultures in the presence or absence of PWM (e.g., 5 µg/mL).

-

Incubate the cultures for 7 days at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Quantify the concentration of IgM and IgG in the supernatants using a standard ELISA protocol.

-

Compare the immunoglobulin levels in this compound-treated cultures to the control cultures.

Pharmacokinetics

Studies on the pharmacokinetics of this compound (kemantane) have been reported, primarily in Russian literature. These studies indicate that this compound undergoes significant first-pass metabolism.

In a study on patients with bronchial pathology, orally administered this compound was practically undetectable in the blood. Its kinetics were therefore assessed based on its major active metabolite. In rats, this compound was also found to be rapidly biotransformed into an active metabolite following oral administration, with rapid distribution to various organs. The drug is primarily eliminated as its metabolite.

Table 2: Summary of Pharmacokinetic Properties of this compound (Kemantane)

| Species | Route of Administration | Key Findings | Reference(s) |

| Human | Oral | Pronounced first-pass effect; parent drug practically undetectable in blood; kinetics evaluated by its major active metabolite. | |

| Rat | Oral | Rapid biotransformation to an active metabolite; rapid distribution to organs; elimination as the metabolite. |

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not available in the reviewed public literature.

Conclusion

This compound is an intriguing adamantane derivative with a unique, dual immunomodulatory profile. While its development did not proceed to clinical application, the existing literature suggests it possesses interesting biological activities that may warrant further investigation. The lack of detailed quantitative data and mechanistic studies in publicly accessible literature presents a significant gap in our understanding of this compound. Modern immunological and pharmacological techniques could be applied to fully characterize its mechanism of action, define its therapeutic potential, and explore the structure-activity relationships of this class of immunomodulators. This technical guide consolidates the available historical and scientific information to provide a solid foundation for future research endeavors into the properties and potential applications of this compound.

References

Adamantane Derivatives: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic alkane, possesses a rigid and highly lipophilic cage-like structure that has made it a valuable scaffold in medicinal chemistry. Its derivatives have been successfully developed as antiviral and neuroprotective agents.[1][2] More recently, the immunomodulatory properties of adamantane-based compounds have garnered significant interest, opening new avenues for therapeutic intervention in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4]

The adamantane moiety's lipophilicity enhances the ability of compounds to cross cell membranes, while its three-dimensional structure allows for precise interactions with biological targets.[5] This guide provides an in-depth overview of the core applications of adamantane derivatives in immunological research, focusing on their mechanisms of action, relevant quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Mechanisms of Immunomodulation

Adamantane derivatives exert their effects on the immune system through several key mechanisms, primarily by modulating innate and adaptive immune responses.

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are critical pattern recognition receptors of the innate immune system. Adamantane derivatives have been designed to both activate and inhibit TLR signaling, depending on the therapeutic goal.

-

TLR7/8 Agonism for Cancer Immunotherapy: A notable example is R848-Ad , an adamantane-conjugated derivative of the TLR7/8 agonist resiquimod. This modification facilitates the loading of the agonist into cyclodextrin nanoparticles, which are preferentially taken up by tumor-associated macrophages (TAMs). Activation of TLR7/8 in these M2-like immunosuppressive macrophages repolarizes them into an M1-like, pro-inflammatory phenotype, thereby promoting an anti-tumor immune response. The adamantane moiety significantly improves the drug's affinity for the nanoparticle carrier, enhancing targeted delivery and reducing systemic toxicity.

-

TLR4 Antagonism for Anti-Inflammatory Effects: Certain adamantane-isothiourea derivatives have been shown to suppress inflammation by inhibiting the TLR4 signaling pathway. These compounds block the downstream cascade involving MyD88 and NF-κB, leading to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism is particularly relevant for treating inflammatory conditions like hepatocellular carcinoma.

Inhibition of Inflammasomes

While not as extensively documented in the initial search, the anti-inflammatory properties of some adamantane derivatives suggest a potential role in modulating inflammasome activity, a key component of the innate immune response responsible for the production of IL-1β and IL-18. Amantadine's ability to reduce pro-inflammatory cytokine production points towards this possibility.

Cytokine Production Modulation

The classic adamantane derivative, amantadine , has demonstrated direct effects on cytokine production. In vitro studies with human blood cells have shown that amantadine can decrease the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Concurrently, it increases the production of the anti-inflammatory cytokine interleukin-10 (IL-10), indicating a shift towards an anti-inflammatory or immunoregulatory state.

Antiviral Activity with Immunomodulatory Consequences

Amantadine and its derivative rimantadine are well-known for their antiviral activity against influenza A, which they achieve by blocking the M2 proton channel and inhibiting viral uncoating. This primary antiviral action has secondary immunological consequences. For example, by reducing the viral load, rimantadine has been observed to diminish the local IgA antibody response in nasal secretions, likely due to a lower antigenic stimulus.

Quantitative Data on Adamantane Derivatives

The following tables summarize key quantitative data for representative adamantane derivatives, highlighting their potency and specific effects.

Table 1: Activity of TLR-Modulating Adamantane Derivatives

| Compound | Target | Assay | Result | Reference |

| R848-Ad | TLR7/8 | Dissociation Constant (KD) with Cyclodextrin | 20.4 ± 1.33 µM (over 300-fold improvement vs. R848) | |

| Adamantyl Isothiourea (Cmpd 5) | Hep-G2 Cells | In vitro Cytotoxicity (MTT Assay) | IC50: 11.2 µM | |

| Adamantyl Isothiourea (Cmpd 6) | Hep-G2 Cells | In vitro Cytotoxicity (MTT Assay) | IC50: 9.8 µM |

Table 2: Anti-Inflammatory Cytokine Modulation

| Compound | Model | Cytokine | Concentration | Effect | Reference |

| Amantadine | Stimulated Human Blood | IFN-γ | 10-7 to 10-5 M | Reduction in production | |

| Amantadine | Stimulated Human Blood | TNF-α | 10-7 to 10-5 M | Reduction in production | |

| Amantadine | Stimulated Human Blood | IL-10 | 10-7 to 10-5 M | Increase in production | |

| Adamantyl Isothiourea (Cmpd 6) | Hepatocellular Carcinoma (rat model) | TNF-α | 10 mg/kg/day | 40.1% reduction in hepatic levels | |

| Adamantyl Isothiourea (Cmpd 6) | Hepatocellular Carcinoma (rat model) | IL-1β | 10 mg/kg/day | 63.9% reduction in hepatic levels |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding the role of adamantane derivatives. The following diagrams, created using DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: TLR7/8 signaling pathway activated by R848-Ad leading to M1 macrophage polarization.

Caption: TLR4 signaling inhibition by adamantane derivatives, preventing inflammation.

References

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of Idramantone: A Technical Guide

This document provides a comprehensive overview of the physicochemical properties of Idramantone, an experimental immunostimulatory agent. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound. This guide includes a summary of its key physicochemical data, detailed experimental protocols for their determination, and visual workflows to guide characterization studies.

Core Physicochemical Properties

This compound, also known as Kemantane or 5-hydroxyadamantan-2-one, is a derivative of adamantane.[1][2] Its rigid cage-like structure imparts unique physicochemical characteristics. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-hydroxyadamantan-2-one | [1][3] |

| Synonyms | Kemantane, 5-Hydroxy-2-adamantanone | [1] |

| CAS Number | 20098-14-0 | |

| Appearance | White to off-white solid | |

| Chemical Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Water Solubility | 20 mg/mL (120.32 mM); requires sonication | |

| logP (Predicted) | 0.5 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental methodologies for characterizing key parameters of a compound like this compound.

The solubility of a compound is a fundamental property that influences its absorption and bioavailability. The shake-flask method is a widely accepted standard for determining aqueous solubility.

Protocol: Shake-Flask Method

-

Preparation: Prepare a supersaturated solution of this compound in purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, clean glass vessel.

-

Equilibration: Agitate the solution at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the aqueous phase from any remaining solid, centrifugation followed by filtration through a low-binding 0.22 µm filter is recommended.

-

Quantification: Accurately quantify the concentration of this compound in the clear, filtered aqueous phase. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose. A validated calibration curve must be used for accurate concentration determination.

-

Reporting: The solubility is reported in units such as mg/mL or mM.

The partition coefficient (P), typically expressed as its logarithm (logP), measures a compound's lipophilicity by quantifying its distribution between an immiscible organic phase (commonly n-octanol) and an aqueous phase.

Protocol: Shake-Flask Method for logP

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a precise volume of the other pre-saturated phase to create a biphasic system. The initial concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Vigorously shake the vessel at a constant temperature for a sufficient time to allow the compound to partition between the two phases until equilibrium is achieved.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. Potentiometric titration is a precise method for its determination.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of pure this compound in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is limited. The solution must be free of carbonate.

-

Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. Place the solution in a temperature-controlled vessel and stir continuously.

-

Titration: Add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using an auto-titrator or a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows for the characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

This compound is described as an immunostimulant, though its precise mechanism of action is not extensively detailed in publicly available literature. The following diagram outlines a generalized workflow for investigating the mechanism of action for an immunomodulatory compound.

Caption: Generalized workflow for elucidating the mechanism of an immunostimulant.

References

In Vitro Immunomodulatory Profile of Idramantone on Human Lymphocytes: A Technical Overview

Disclaimer: As of the latest literature search, specific studies on the in vitro effects of Idramantone on lymphocytes are not publicly available. This document, therefore, presents a hypothetical technical guide based on established immunological assays and the known effects of structurally related adamantane compounds. The experimental protocols, data, and potential mechanisms of action described herein are illustrative and intended to serve as a framework for future research in this area.

Executive Summary

This technical guide provides a comprehensive overview of a hypothetical in vitro assessment of this compound, an adamantane derivative, on the function of human lymphocytes. The document outlines detailed experimental protocols for key immunological assays, including lymphocyte proliferation, apoptosis, and cytokine production. Furthermore, it presents illustrative quantitative data and visualizes potential cellular signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory potential of novel compounds.

Introduction

Adamantane derivatives, such as amantadine and rimantadine, have been reported to possess immunomodulatory properties.[1][2] this compound, sharing a similar structural backbone, is a candidate for investigation into its effects on the immune system. Understanding the impact of this compound on lymphocytes, the primary cells of the adaptive immune response, is crucial for elucidating its potential therapeutic applications in immunology. This document outlines a hypothetical study to characterize the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs), with a focus on T and B lymphocytes.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. Briefly, whole blood is diluted with phosphate-buffered saline (PBS) and layered over the Ficoll-Paque medium. After centrifugation, the mononuclear cell layer is collected, washed with PBS, and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

Lymphocyte Proliferation Assay

The effect of this compound on lymphocyte proliferation can be assessed using a [³H]-thymidine incorporation assay or a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.[3][4][5]

[³H]-Thymidine Incorporation Assay Protocol:

-

PBMCs are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Lymphocyte proliferation is stimulated with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

The plate is incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

[³H]-thymidine is added to each well for the final 18 hours of incubation.

-

Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM).

Lymphocyte Apoptosis Assay

The induction of apoptosis in lymphocytes by this compound can be quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Annexin V/PI Staining Protocol:

-

PBMCs are cultured with different concentrations of this compound for 24-48 hours.

-

Cells are harvested and washed with cold PBS.

-

The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cytokine Production Assay

The effect of this compound on the production of key cytokines by activated lymphocytes is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

ELISA Protocol for IL-2 and IFN-γ:

-

PBMCs are stimulated with PHA or anti-CD3/CD28 in the presence of varying concentrations of this compound.

-

After 48 hours of incubation, the cell culture supernatants are collected.

-

The concentration of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in the supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments, illustrating a potential immunomodulatory profile for this compound.

Table 1: Hypothetical Effect of this compound on Lymphocyte Proliferation

| This compound Conc. (µM) | [³H]-Thymidine Incorporation (CPM) | Proliferation Inhibition (%) |

| 0 (Vehicle Control) | 55,000 ± 4,500 | 0 |

| 1 | 48,000 ± 3,900 | 12.7 |

| 10 | 25,000 ± 2,100 | 54.5 |

| 50 | 8,000 ± 750 | 85.5 |

| 100 | 2,500 ± 300 | 95.5 |

Table 2: Hypothetical Effect of this compound on Lymphocyte Apoptosis

| This compound Conc. (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 5.2 ± 0.8 | 3.1 ± 0.5 |

| 10 | 12.5 ± 1.5 | 4.8 ± 0.7 |

| 50 | 28.7 ± 2.9 | 10.2 ± 1.3 |

| 100 | 45.3 ± 4.1 | 18.6 ± 2.2 |

Table 3: Hypothetical Effect of this compound on Cytokine Production by Activated T-cells

| This compound Conc. (µM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |

| 0 (Vehicle Control) | 1250 ± 110 | 2500 ± 230 |

| 1 | 1050 ± 95 | 2200 ± 190 |

| 10 | 600 ± 55 | 1300 ± 120 |

| 50 | 150 ± 20 | 400 ± 45 |

| 100 | < 50 | < 100 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

References

- 1. The immunosuppressive effect of amantadine upon the response of lymphocytes to specific antigens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of rimantadine on the immune response to influenza A infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lab13 [science.umd.edu]

- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hanc.info [hanc.info]

Idramantone: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on idramantone. Significant gaps in the scientific literature exist regarding its quantitative biological activity, detailed experimental protocols, and specific mechanisms of action. The information provided should be considered a starting point for further investigation.

Introduction

This compound, also known by its synonym kemantane and chemical name 5-hydroxyadamantan-2-one, is an experimental drug belonging to the adamantane class of compounds.[1][2] First described in 1968, it has been investigated for its immunomodulatory properties.[2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its potential therapeutic applications, and is intended for an audience of researchers, scientists, and drug development professionals. Due to the limited availability of detailed public data, this paper also outlines general experimental protocols and potential signaling pathways that may be relevant to this compound's activity, based on the broader understanding of immunomodulatory agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxyadamantan-2-one | [3] |

| Synonyms | Kemantane, kemantan, Idramantona | [3] |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| CAS Number | 20098-14-0 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO and Methanol |

Potential Therapeutic Applications

The primary area of investigation for this compound has been its effects on the immune system. It has also been studied in the context of bronchial pathologies, likely linked to its immunomodulatory effects.

Immunomodulation

This compound has been described paradoxically as both an immunostimulant and a T-cell suppressor. In murine models, it was reported to act as a lymphocyte and antibody stimulant. This suggests a potential application in conditions requiring an enhanced immune response, such as certain infections or immunodeficiency states.

Conversely, its characterization as a T-cell suppressor indicates a potential therapeutic role in autoimmune diseases or other conditions driven by excessive T-cell activity. This dualistic nature highlights the need for more detailed research to understand the specific contexts and cell types upon which this compound exerts its effects.

Bronchial Pathology

Clinical pharmacokinetic studies of this compound (referred to as kemantane) were conducted in patients with bronchial pathology. The rationale for this application is not explicitly detailed in the available literature but may be related to modulating the inflammatory components of these conditions.

Preclinical Pharmacology and Pharmacokinetics

In vivo studies in rats have shown that this compound is rapidly biotransformed after oral administration. A significant "first-pass" effect through the liver has been observed in human studies, to the extent that the parent compound is practically undetectable in the blood. Consequently, the pharmacokinetic profile has been evaluated based on its major active metabolite, adamantane-1,4-diol. The rapid metabolism and distribution to organs are key characteristics of its pharmacokinetic profile.

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not well-documented in the available literature. However, based on the reported biological effects and the known mechanisms of other immunomodulatory adamantane derivatives, several pathways can be postulated as potential targets.

Potential Signaling Pathways

The immunomodulatory effects of various compounds are often mediated through key signaling cascades within immune cells. Given the reported effects of this compound on lymphocytes and T-cells, the following pathways represent logical areas for future investigation:

-

Toll-Like Receptor (TLR) Signaling: TLRs are critical for initiating innate immune responses. Modulation of TLR signaling can lead to either stimulation or suppression of immune activity by affecting downstream pathways like the NF-κB and MAPK pathways.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cytokine production, cell proliferation, and differentiation in immune cells.

-

JAK-STAT Signaling Pathway: This pathway is a primary route for cytokine signaling. Many immunomodulatory drugs exert their effects by modulating the activity of JAKs and STATs, thereby altering the cellular response to cytokines.

A logical workflow for investigating these potential pathways is outlined in the diagram below.

Caption: Postulated signaling pathways for this compound's immunomodulatory effects.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available in the public domain. However, this section outlines standardized, generic protocols for the types of assays that would be employed to characterize its immunomodulatory activity.

Lymphocyte Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of lymphocytes in response to a stimulus.

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Treatment and Stimulation: Add varying concentrations of this compound to the wells. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Assessment:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to plating. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

-

Data Analysis: Calculate the stimulation index or the percentage of proliferating cells for each condition.

Caption: Experimental workflow for a lymphocyte proliferation assay.

T-Cell Suppression Assay

This assay measures the ability of a compound to inhibit the proliferation of effector T-cells.

Protocol:

-

Cell Isolation: Isolate CD4⁺CD25⁻ effector T-cells (Teff) and potentially regulatory T-cells (Tregs) from PBMCs using magnetic-activated cell sorting (MACS).

-

Cell Labeling: Label the Teff cells with a proliferation dye such as CFSE.

-

Co-culture: Co-culture the labeled Teff cells with unlabeled stimulator cells (e.g., irradiated allogeneic PBMCs or anti-CD3/CD28 beads) in a 96-well plate.

-

Treatment: Add varying concentrations of this compound to the co-culture.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Analysis: Analyze the proliferation of the Teff cells by measuring the dilution of CFSE using flow cytometry.

-

Data Analysis: Calculate the percentage of suppression for each concentration of this compound compared to the vehicle control.

Cytokine Profiling Assay

This assay is used to determine the effect of a compound on the production of various cytokines by immune cells.

Protocol:

-

Cell Culture and Treatment: Culture PBMCs or specific immune cell subsets (e.g., macrophages, T-cells) in the presence of various concentrations of this compound. Include appropriate stimuli (e.g., lipopolysaccharide for macrophages) and controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Analyze the concentration of various cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Compare the cytokine profiles of the this compound-treated cells to the control groups.

Quantitative Data

A thorough search of publicly available scientific literature did not yield any specific quantitative data for this compound, such as IC₅₀ or Kᵢ values, related to its immunomodulatory activities. The absence of this data is a significant limitation in fully assessing its therapeutic potential and necessitates further experimental investigation.

Conclusion and Future Directions

This compound is an adamantane derivative with documented, albeit poorly characterized, immunomodulatory properties. The contradictory reports of it being both an immunostimulant and a T-cell suppressor suggest a complex mechanism of action that may be cell-type and context-dependent. Its rapid metabolism to an active metabolite, adamantane-1,4-diol, further complicates the understanding of its in vivo effects.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound and its active metabolite.

-

Conducting detailed in vitro assays to generate quantitative data (e.g., IC₅₀, EC₅₀) for its effects on various immune cell subsets.

-

Performing comprehensive cytokine profiling to understand its impact on the inflammatory milieu.

-

Clarifying the contradictory reports of immunostimulation versus T-cell suppression by defining the experimental conditions under which each effect is observed.

-

Evaluating its efficacy in relevant animal models of immune-related diseases to establish a clear therapeutic rationale.

The information presented in this whitepaper, while highlighting significant knowledge gaps, provides a foundational framework for guiding future research into the therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Idramantone using P450cam Monooxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idramantone, also known as 5-hydroxy-2-adamantanone, is a versatile adamantane derivative with potential applications as an immunostimulant and a starting material for the synthesis of various pharmacologically active compounds. The regioselective hydroxylation of 2-adamantanone to produce this compound presents a significant challenge for traditional chemical synthesis. Cytochrome P450cam (CYP101A1), a monooxygenase from Pseudomonas putida, offers a highly specific and efficient biocatalytic route for this transformation. This document provides detailed application notes and protocols for the synthesis of this compound using P450cam monooxygenase, leveraging a whole-cell biocatalysis approach with an integrated NADH regeneration system.

P450cam is a well-characterized heme-containing monooxygenase that catalyzes the insertion of an oxygen atom from molecular oxygen into a wide range of substrates. In its natural context, it hydroxylates camphor with high specificity. However, its substrate scope extends to other molecules, including 2-adamantanone. The enzyme exhibits remarkable regioselectivity in this reaction, exclusively producing 5-hydroxy-2-adamantanone[1]. This biocatalytic method provides a green and sustainable alternative to conventional chemical methods, operating under mild reaction conditions and yielding a single desired product.

Data Presentation

The following tables summarize the quantitative data obtained from the biocatalytic production of this compound using whole-cell E. coli catalysts expressing the P450cam system.

Table 1: Comparison of Whole-Cell Biocatalysts for this compound Production [2]

| Catalyst Type | NADH Regeneration System | Final this compound Concentration (mM) | Final this compound Titer (g/L) |

| Wet Cells | Endogenous Glucose Metabolism | 36 | 5.9 |

| Freeze-dried Cells | Co-expressed Glucose Dehydrogenase (Gdh) | 21 | 3.5 |

Table 2: Key Parameters of the Biocatalytic Reaction [2]

| Parameter | Value |

| Substrate | 2-Adamantanone |

| Product | 5-Hydroxy-2-adamantanone (this compound) |

| Biocatalyst | E. coli expressing P450cam, putidaredoxin, and putidaredoxin reductase |

| Reaction Temperature | Not specified, typically 25-37°C for E. coli whole-cell catalysis |

| Reaction Time | Dependent on substrate addition strategy |

| Regioselectivity | Highly selective for the C5 position[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound using a P450cam whole-cell biocatalyst.

Protocol 1: Construction of the Whole-Cell Biocatalyst

This protocol describes the preparation of E. coli cells expressing the P450cam multicomponent system. For enhanced performance of freeze-dried cells, co-expression with glucose dehydrogenase (Gdh) for NADH regeneration is included.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector(s) containing the genes for P450cam, putidaredoxin, and putidaredoxin reductase.

-

Expression vector containing the gene for glucose dehydrogenase (Gdh) (optional, for freeze-dried cells).

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics for plasmid selection

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Glycerol-containing buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 10% glycerol)

Procedure:

-

Transformation: Transform the E. coli expression strain with the plasmid(s) containing the genes for the P450cam system (P450cam, putidaredoxin, putidaredoxin reductase) and, optionally, the Gdh plasmid.

-

Cultivation: Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to culture the cells at a lower temperature (e.g., 25-30°C) for 12-16 hours to allow for proper protein folding and expression.

-

Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Preparation of Wet Cells: Wash the cell pellet twice with a glycerol-containing buffer. The resulting cell paste is the "wet cell" catalyst and can be used immediately or stored at -80°C.

-

Preparation of Freeze-dried Cells (Optional): After washing, resuspend the cell pellet in a suitable buffer and freeze-dry (lyophilize) the cell suspension. The resulting powder is the "freeze-dried cell" catalyst.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol outlines the procedure for the whole-cell biocatalytic hydroxylation of 2-adamantanone.

Materials:

-

Prepared wet or freeze-dried E. coli biocatalyst

-

2-Adamantanone (substrate)

-

Glucose (for NADH regeneration)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Organic solvent for substrate and product extraction (e.g., ethyl acetate)

-

Analytical standards of 2-adamantanone and 5-hydroxy-2-adamantanone

Procedure:

-

Reaction Setup:

-

For wet cells : Resuspend a known amount of the wet cell paste in the reaction buffer.

-

For freeze-dried cells : Resuspend a known amount of the freeze-dried cell powder in the reaction buffer.

-

-

NADH Regeneration: Add glucose to the cell suspension to a final concentration of 50-100 mM. For wet cells, the endogenous metabolic pathways will utilize glucose to regenerate NADH. For freeze-dried cells, the co-expressed Gdh will facilitate NADH regeneration.

-

Substrate Addition: Add 2-adamantanone to the reaction mixture. Due to the potential for substrate toxicity, a repeated batch addition strategy is recommended to achieve high product titers. Start with an initial concentration of 1-5 mM and add subsequent batches upon consumption of the previous one.

-

Reaction Conditions: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking to ensure proper aeration and mixing.

-

Monitoring the Reaction: Periodically take samples from the reaction mixture. Extract the samples with an equal volume of ethyl acetate. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of 2-adamantanone and the formation of 5-hydroxy-2-adamantanone.

-

Product Isolation and Purification: Once the reaction is complete, pellet the cells by centrifugation. Extract the supernatant multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

P450cam Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of P450cam for the hydroxylation of a substrate (RH), such as 2-adamantanone.

Caption: The catalytic cycle of P450cam for substrate hydroxylation.

Experimental Workflow for this compound Synthesis

This diagram outlines the overall workflow for the biocatalytic synthesis of this compound, from the preparation of the whole-cell catalyst to the final product analysis.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Idramantone Immunostimulatory Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idramantone, also known as kemantane, is an experimental immunostimulatory compound belonging to the adamantane group.[1] Described as a lymphocyte and antibody stimulant, it holds potential for therapeutic applications requiring immune system enhancement.[1] These application notes provide a detailed protocol for assessing the immunostimulatory activity of this compound in vitro. The described assays will enable researchers to quantify the induction of key inflammatory cytokines and elucidate the underlying signaling pathways, likely involving Toll-like receptor (TLR) activation, which is a common mechanism for synthetic immunostimulants.[2][3][4]

Data Presentation

Table 1: Dose-Dependent Cytokine Production Induced by this compound in Human PBMCs

| This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) | IFN-α (pg/mL) |

| 0 (Vehicle) | Baseline | Baseline | Baseline | Baseline |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Positive Control (e.g., R848) |

Table 2: Activation of NF-κB and IRF Signaling Pathways by this compound

| This compound (µM) | NF-κB Reporter Activity (Fold Induction) | IRF Reporter Activity (Fold Induction) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Positive Control (e.g., TLR7/8 agonist) |

Experimental Protocols

I. Assessment of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of key pro-inflammatory and antiviral cytokines from human PBMCs stimulated with this compound using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Mononuclear Progenitor Cell Enrichment Cocktail or equivalent

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

ELISA kits for human TNF-α, IL-6, IL-12p70, and IFN-α

-

96-well ELISA plates

-

Plate reader

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using a density gradient centrifugation method.

-

Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Plating: Seed 2 x 10^5 cells per well in a 96-well plate.

-

This compound Stimulation: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7/8 agonist like R848).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants. Supernatants can be used immediately or stored at -80°C.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

II. NF-κB and IRF Reporter Gene Assays

This protocol describes the use of HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB or IRF-responsive promoter to assess the activation of these signaling pathways by this compound.

Materials:

-

HEK-Blue™ TLR7 or TLR8 cells (InvivoGen) or other suitable reporter cell lines

-